molecular formula C19H24N4O2S B2916996 3-methyl-8-((4-methylbenzyl)thio)-7-pentyl-1H-purine-2,6(3H,7H)-dione CAS No. 385394-95-6

3-methyl-8-((4-methylbenzyl)thio)-7-pentyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2916996
CAS RN: 385394-95-6
M. Wt: 372.49
InChI Key: GUOCLUCGZJUKIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 3-methyl-8-((4-methylbenzyl)thio)-7-pentyl-1H-purine-2,6(3H,7H)-dione, also known as MPTP, is a purine derivative that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating a variety of biological processes. In

Scientific Research Applications

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibitors : A study by Mo et al. (2015) synthesized derivatives of 3-methyl-3,7-dihydro-purine-2,6-dione as DPP-IV inhibitors, showing moderate to good inhibitory activities. These compounds, including similar structures to the one , are significant in diabetes research, particularly in developing type 2 diabetes medications (Mo et al., 2015).

  • Ionization and Methylation of Purine-6,8-diones : Rahat et al. (1974) explored the ionization and methylation reactions of Purine-6,8-diones. The study provides insights into the physical properties and reactions of compounds with 3-methyl substituents, relevant for understanding the chemical behavior of such compounds (Rahat et al., 1974).

  • Synthesis and Reactivity in Heterocycles : Gabbutt et al. (1994) examined the synthesis and reactivity of thiochroman-3,4-diones, which are structurally related to the compound . This research contributes to understanding the chemical reactions and potential applications of similar compounds in synthesizing heterocycles (Gabbutt et al., 1994).

  • Oxidation by Bovine Milk Xanthine Oxidase : A study by Bergmann and Levene (1976) investigated the oxidation of purine compounds, including those with N-methyl substituents, by bovine milk xanthine oxidase. This research is relevant in understanding the biochemical interactions and potential therapeutic applications of methylated purines (Bergmann & Levene, 1976).

  • Neurodegenerative Disease Treatment : A study by Brunschweiger et al. (2014) on 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, which are structurally similar, revealed potential applications in treating neurodegenerative diseases. These compounds showed properties as multitarget drugs, which could be advantageous over single-target therapeutics (Brunschweiger et al., 2014).

properties

IUPAC Name

3-methyl-8-[(4-methylphenyl)methylsulfanyl]-7-pentylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-4-5-6-11-23-15-16(22(3)18(25)21-17(15)24)20-19(23)26-12-14-9-7-13(2)8-10-14/h7-10H,4-6,11-12H2,1-3H3,(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOCLUCGZJUKIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1SCC3=CC=C(C=C3)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-8-((4-methylbenzyl)thio)-7-pentyl-1H-purine-2,6(3H,7H)-dione

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